molecular formula C15H16N2O3 B2678895 3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide CAS No. 898372-56-0

3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2678895
CAS No.: 898372-56-0
M. Wt: 272.304
InChI Key: OOPDTBIJZNIEDB-UHFFFAOYSA-N
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Description

“3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is a component of many biologically active natural and synthetic compounds . It is a popular scaffold in drug design due to its presence in many biologically active natural products .


Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure is used for directing group cleavage and further diversification of the C3-arylated benzofuran products .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Lavanya, Sribalan, and Padmini (2017) synthesized new derivatives of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide. These compounds were evaluated for antimicrobial, anti-inflammatory, and antioxidant activities, suggesting potential applications in these areas (Lavanya, Sribalan, & Padmini, 2017).

Antiviral and Antitumor Activities

Srivastava et al. (1977) described the synthesis of glycosylthiocarboxamides, leading to the development of compounds with significant antiviral and antitumor activities. This research highlights the potential of such compounds in treating viral infections and cancer (Srivastava et al., 1977).

Antiproliferative Effects on Tumor Cell Lines

Hranjec and colleagues (2013) synthesized and evaluated novel benzofuran-2-carboxamides, with some showing selective concentration-dependent antiproliferative effects on tumor cell lines. This suggests their potential application in cancer research and therapy (Hranjec et al., 2013).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized and evaluated novel benzofuran-2-carboxamide derivatives for neuroprotective and antioxidant activities. They identified compounds with potential therapeutic effects against neurodegenerative diseases (Cho et al., 2015).

Antihyperlipidemic Agents

Al-qirim and associates (2013) investigated benzofuran-2-carboxamides as antihyperlipidemic agents in rats. Their findings suggested potential applications in treating hyperlipidemia and associated coronary heart diseases (Al-qirim et al., 2013).

Antimicrobial Agents

Ugale et al. (2017) synthesized a series of compounds aiming to discover new antimicrobial agents. They found significant antibacterial and antifungal activities in some of the synthesized compounds, indicating potential uses in combating microbial infections (Ugale et al., 2017).

Future Directions

Benzofuran derivatives, such as “3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide”, are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-14(18)13-12(10-7-3-4-8-11(10)20-13)17-15(19)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPDTBIJZNIEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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